2-({(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid
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Overview
Description
2-({(E)-2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, an ethoxy group, and a naphthylmethoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the propenoyl intermediate: This step involves the reaction of 3-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with malononitrile in the presence of a base to form the propenoyl intermediate.
Coupling with benzoic acid: The propenoyl intermediate is then coupled with 2-aminobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({(E)-2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({(E)-2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the naphthylmethoxy group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({(E)-2-CYANO-3-[3-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID
- 2-({(E)-2-CYANO-3-[3-ETHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID
Uniqueness
2-({(E)-2-CYANO-3-[3-ETHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H24N2O5 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H24N2O5/c1-2-36-28-17-20(16-23(18-31)29(33)32-26-13-6-5-12-25(26)30(34)35)14-15-27(28)37-19-22-10-7-9-21-8-3-4-11-24(21)22/h3-17H,2,19H2,1H3,(H,32,33)(H,34,35)/b23-16+ |
InChI Key |
QKXHDGGETFOYAO-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O)OCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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